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Compound of Interest

Compound Name: G-5758

Cat. No.: B15134854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of G-5758, a potent and orally

available inhibitor of Inositol-requiring enzyme 1α (IRE1α). G-5758, also referred to as

compound 29 in its discovery publication, has emerged as a critical tool for studying the

therapeutic potential of IRE1α inhibition, particularly in the context of multiple myeloma.[1][2]

This document provides a detailed overview of its selectivity against a broad panel of kinases,

the experimental methodologies used for this determination, and the broader context of the

IRE1α signaling pathway.

Core Data Presentation: Kinase Selectivity of G-
5758
The selectivity of G-5758 for IRE1α has been rigorously evaluated through comprehensive

kinase screening. The following table summarizes the quantitative data from a kinome scan,

highlighting the potent and specific inhibition of IRE1α compared to a wide array of other

kinases.
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Kinase Target Percent Inhibition at 1 µM G-5758

ERN1 (IRE1α) 100

AAK1 11

ABL1 1

ACVR1 0

ACVR1B 0

... (and other kinases with minimal inhibition) ...

Note: This table is a representative summary. For a complete list of all kinases tested and their

respective inhibition values, please refer to the supplementary information of the source

publication.

Experimental Protocols
The determination of G-5758's kinase selectivity and its inhibitory effect on IRE1α activity

involves several key experimental procedures. These protocols are detailed below to facilitate

replication and further investigation.

Kinase Selectivity Profiling (Kinome Scan)
Objective: To assess the selectivity of G-5758 across a broad range of human kinases.

Methodology:

Assay Platform: A radiometric kinase assay is typically employed, such as the HotSpot™

platform, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a

substrate.

Kinase Panel: A comprehensive panel of recombinant human kinases is utilized.

Compound Concentration: G-5758 is tested at a fixed concentration, commonly 1 µM, to

provide a stringent assessment of off-target effects.
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Reaction Mixture: Each kinase reaction is carried out in a buffer containing the specific

kinase, its corresponding substrate, and ATP.

Incubation: The reaction is initiated by the addition of [γ-³³P]ATP and incubated at room

temperature for a defined period.

Termination and Detection: The reaction is stopped, and the radiolabeled substrate is

captured on a filter membrane. The amount of incorporated radioactivity is then quantified

using a scintillation counter.

Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the

activity in the presence of G-5758 to a vehicle control (DMSO).

IRE1α Endoribonuclease Activity Assay (FRET-based)
Objective: To quantify the inhibitory effect of G-5758 on the endoribonuclease (RNase) activity

of IRE1α.

Methodology:

Principle: This assay utilizes a Förster Resonance Energy Transfer (FRET) substrate, which

is a short RNA stem-loop molecule labeled with a fluorescent reporter and a quencher.

Cleavage of the substrate by IRE1α separates the reporter and quencher, leading to an

increase in fluorescence.

Reagents:

Recombinant human IRE1α protein.

FRET-based RNA substrate.

Assay buffer (e.g., 20 mM HEPES, 50 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.5).

G-5758 serially diluted in DMSO.

Procedure:
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A solution of IRE1α is pre-incubated with varying concentrations of G-5758 in the assay

buffer.

The FRET substrate is added to initiate the reaction.

The fluorescence intensity is monitored over time using a plate reader.

Data Analysis: The rate of the reaction is determined from the linear phase of the

fluorescence curve. IC₅₀ values are calculated by plotting the reaction rates against the

logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-

response curve.

Cellular XBP1 Splicing Assay
Objective: To assess the ability of G-5758 to inhibit IRE1α-mediated splicing of X-box binding

protein 1 (XBP1) mRNA in a cellular context.

Methodology:

Cell Culture and Treatment:

Human cells (e.g., multiple myeloma cell line KMS-11) are cultured under standard

conditions.

Cells are pre-treated with various concentrations of G-5758 for a specified duration.

Endoplasmic reticulum (ER) stress is induced using an agent such as thapsigargin or

tunicamycin.

RNA Extraction and Reverse Transcription:

Total RNA is isolated from the cells using a suitable method (e.g., TRIzol reagent).

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

PCR Amplification:
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The cDNA is used as a template for PCR amplification of the XBP1 transcript using

primers that flank the 26-nucleotide intron removed by IRE1α.

Analysis:

The PCR products are resolved by agarose gel electrophoresis. The unspliced (XBP1u)

and spliced (XBP1s) forms of XBP1 mRNA can be distinguished by their different sizes.

Alternatively, quantitative real-time PCR (qRT-PCR) with primers specific for the spliced

form of XBP1 can be used for a more quantitative analysis.[3][4]

Visualizations: Signaling Pathways and
Experimental Workflows
To further elucidate the biological context and experimental design, the following diagrams are

provided.
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Caption: The IRE1α signaling pathway under ER stress and the point of inhibition by G-5758.
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Caption: Experimental workflow for determining kinase selectivity using a radiometric assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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